

Application Note: Cell Permeability Assays for Morpholin-Purine Compounds

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Compound of Interest

Compound Name: 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

CAS No.: 318271-91-9

Cat. No.: B414958

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Abstract & Introduction

Morpholin-purine scaffolds represent a privileged structural class in modern drug discovery, particularly in the development of PI3K, mTOR, and DNA-PK kinase inhibitors (e.g., Pictilisib, ZSTK474). The purine core provides the critical hydrogen-bonding motif for the kinase hinge region, while the morpholine moiety is strategically introduced to modulate physicochemical properties—specifically solubility and metabolic stability.

However, this combination presents unique permeability challenges. The morpholine nitrogen (typically pKa ~8.3) renders the molecule partially ionized at physiological pH (7.4), potentially limiting passive diffusion. Furthermore, the purine scaffold is a frequent substrate for efflux transporters such as P-glycoprotein (P-gp/MDR1) and BCRP.

This guide details a tiered screening strategy, moving from high-throughput physicochemical profiling (PAMPA) to mechanistic cellular assays (Caco-2), specifically optimized to address the ionization and efflux liabilities of morpholin-purine derivatives.

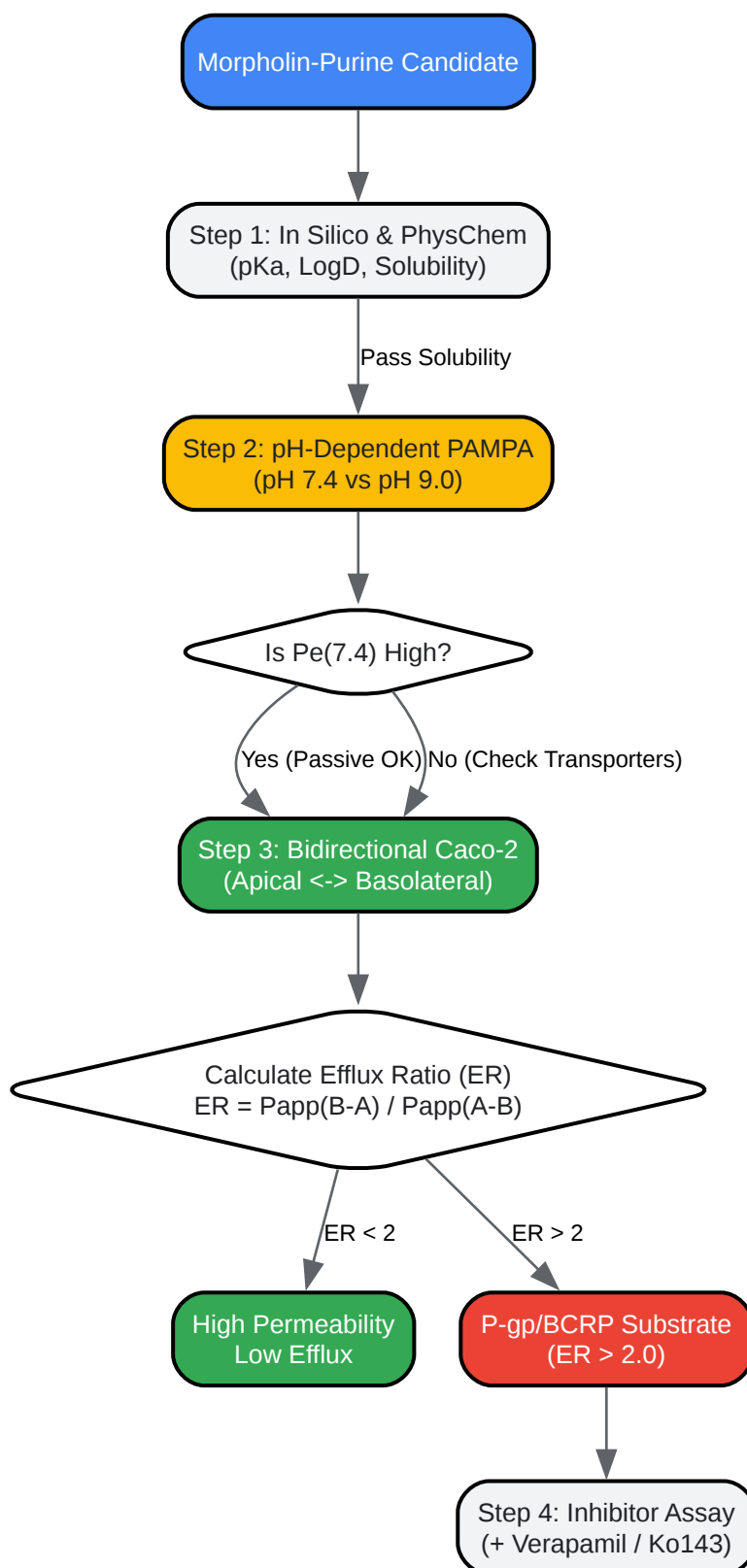
Physicochemical Context: The Morpholine Factor[1] [2][3][4][5]

Understanding the ionization state is the prerequisite for assay design.

- The Morpholine pKa (~8.3): At intestinal pH (6.5) and blood pH (7.4), the morpholine ring exists largely in its protonated, cationic form ().
- Permeability Implication: Since biological membranes are lipophilic, the ionized fraction permeates poorly compared to the uncharged species ().
- The Assay Requirement: Standard pH 7.4 assays may underestimate the intrinsic permeability. We recommend a pH-dependent PAMPA approach to decouple ionization effects from membrane diffusivity.

Diagram 1: Permeability Screening Workflow

This decision tree outlines the progression from physicochemical screening to mechanistic validation.



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Caption: Tiered workflow for assessing morpholin-purine permeability, prioritizing pH-dependent passive diffusion followed by active transport verification.

Protocol 1: pH-Dependent PAMPA (High-Throughput)

The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion.^{[1][2]} For morpholines, testing at a higher pH (closer to uncharged state) confirms if low permeability at pH 7.4 is due to ionization or intrinsic molecular size/polarity.

Materials

- Donor Plate: 96-well filter plate (0.45 μm PVDF or hydrophobic filter).
- Acceptor Plate: 96-well PTFE or compatible receiver plate.
- Membrane Solution: 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.
- Buffers:
 - System A (Physiological): PBS, pH 7.4.^[2]
 - System B (Intrinsic): Borate or Carbonate buffer, pH 9.0 (ensures morpholine is >80% neutral).

Step-by-Step Methodology

- Membrane Coating: Carefully pipette 4 μL of the lipid/dodecane solution onto the filter of the donor plate. Ensure the liquid spreads evenly without air bubbles.
- Compound Preparation: Dilute 10 mM DMSO stocks to 10 μM in both Buffer A (pH 7.4) and Buffer B (pH 9.0). Final DMSO content must be <1%.
- Assembly:
 - Fill Acceptor wells with 200 μL of blank buffer (match the pH of the donor).
 - Fill Donor wells with 150 μL of the compound solution.

- Why: Keeping the acceptor volume higher creates a hydrostatic pressure that prevents membrane leakage, though equal volumes are also common.
- Incubation: Sandwich the plates and incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).
 - Note: Morpholin-purines are stable, but longer incubations (16h) may lead to non-specific binding to the plastic.
- Analysis:
 - Separate plates.^[3]
 - Quantify compound in Donor () and Acceptor () wells using LC-MS/MS.
 - Crucial QC: Measure the "Reference" (initial donor solution incubated separately) to calculate Recovery.

Data Calculation

Calculate Effective Permeability (ngcontent-ng-c3932382896="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">

) using the equation:

Where

is filter area,

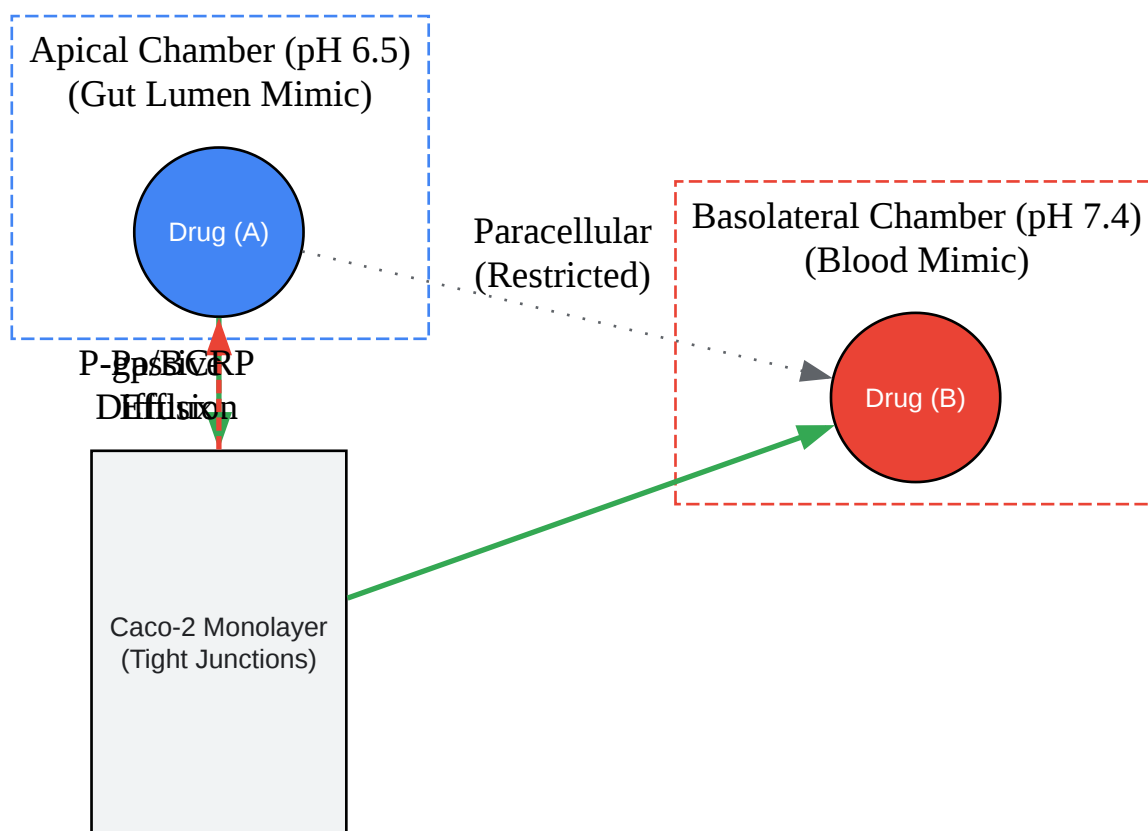
is volume, and

is time.^[2]

Protocol 2: Bidirectional Caco-2 Assay (Mechanistic)

While PAMPA measures passive diffusion, Caco-2 cells express efflux transporters (P-gp, BCRP) relevant to purine absorption. This assay is mandatory for morpholin-purines to rule out efflux liabilities.

Diagram 2: Caco-2 Transwell System & Transport Vectors



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Caption: Bidirectional transport model. Purines often enter passively (green) but are pumped back to the apical side by efflux transporters (red).

Materials

- Cells: Caco-2 cells (passage 40–60), differentiated for 21 days on Transwell® inserts.
- Buffer: HBSS with 10 mM HEPES (pH 7.4) and HBSS with 10 mM MES (pH 6.5).
- Integrity Marker: Lucifer Yellow (LY).[1]

- Inhibitors: Verapamil (P-gp inhibitor, 50 μM) or Ko143 (BCRP inhibitor, 1 μM).

Step-by-Step Methodology

- QC Check (TEER): Measure Transepithelial Electrical Resistance. Only use wells with TEER > 300.
- Dosing Solutions: Prepare 10 μM compound in HBSS (pH 6.5 for Apical dosing; pH 7.4 for Basolateral dosing).
- Setup (Bidirectional):
 - A-to-B (Absorptive): Add compound to Apical (A), blank buffer to Basolateral (B).
 - B-to-A (Secretory): Add compound to Basolateral (B), blank buffer to Apical (A).
- Incubation: Incubate at 37°C with orbital shaking (50 rpm) for 2 hours.
 - Why Shaking? Reduces the Unstirred Water Layer (UWL), which can artificially lower the permeability rate of lipophilic purines.
- Sampling: Collect 100 μL from receiver compartments at 60 and 120 minutes. Replace volume with warm buffer.
- Integrity Post-Check: Add Lucifer Yellow to apical wells for 1 hour. Rejection should be >99%.

Data Analysis & Interpretation

Calculation of

Apparent permeability (

) is calculated as:

- : Rate of permeation (slope of mass vs. time).
- : Initial donor concentration.

Efflux Ratio (ER) Interpretation Table

Parameter	Value Range	Classification	Action for Morpholin-Purines
(A-B)	cm/s	Low Permeability	Optimize lipophilicity; check ionization.
cm/s	Moderate	Acceptable for potent compounds.	
cm/s	High Permeability	Ideal profile.	
Efflux Ratio		No significant efflux	Proceed to in vivo PK.
	Efflux Substrate	Confirm with Verapamil. If ER drops to ~1, it is P-gp mediated.	
Recovery		High Binding/Trapping	Check plastic binding or cellular accumulation (lysosomal trapping of basic morpholine).

Troubleshooting Common Issues

Issue 1: Low Recovery (< 70%)

Morpholin-purines are often lipophilic bases. They can stick to the plastic of the Transwell plate or become trapped in the cell membrane/lysosomes (lysosomotropism).

- Solution: Add 0.5% BSA to the receiver compartment. BSA acts as a "sink," pulling the lipophilic drug through the membrane and preventing non-specific binding. Note: Recalculate carefully as the sink condition changes the gradient.

Issue 2: Poor Solubility in Assay Buffer

Purines may precipitate in HBSS.

- Solution: Verify solubility in HBSS prior to the assay using a nephelometer or centrifugation test. If insoluble, lower the dosing concentration to 1 μ M or add 1% DMSO (limit for Caco-2).

References

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- Optimization of experimental conditions for skin-PAMPA. Pharmaceuticals (2020). [8] While skin-focused, this paper provides excellent data on pH-dependent PAMPA optimization for basic compounds.

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